N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine

Description

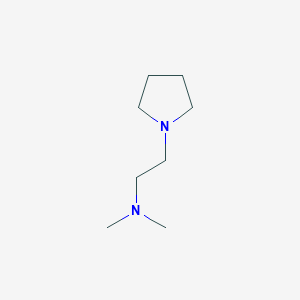

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is a tertiary amine characterized by a pyrrolidine ring linked to a dimethylaminoethyl group. This structural motif is common in bioactive molecules due to the nitrogen-rich framework, which enhances binding to biological targets.

Properties

CAS No. |

19155-00-1 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3 |

InChI Key |

QIWOPTPFRIJINT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CCCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the formation of the pyrrolidine ring or the functionalization of a pre-formed pyrrolidine with a dimethylaminoethyl substituent. Common strategies include:

- Reductive amination of pyrrolidine derivatives with dimethylaminoacetaldehyde or related intermediates.

- Alkylation of pyrrolidine with dimethylaminoethyl halides or sulfonates.

- Catalytic hydrogenation of nitro or nitromethylene intermediates followed by alkylation.

Method Based on N-Benzyl-2-nitromethylene-pyrrolidine Intermediate (Patent CA1047041A)

A detailed multi-step process from patent CA1047041A illustrates the preparation of 2-aminomethyl-pyrrolidine derivatives, which can be adapted to synthesize this compound by subsequent methylation steps.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Pyrrolidone + Dimethyl sulfate, heat at 65°C for 1.5 h | Formation of N-benzyl-2-nitromethylene-pyrrolidine | 71% yield, mp 99°C |

| 2 | N-benzyl-2-nitromethylene-pyrrolidine + Raney nickel + H2, 100°C, 5 h | Catalytic hydrogenation to 2-aminomethyl-pyrrolidine | 60.7% yield, bp 86-89°C at 32 mmHg |

| 3 | Base treatment (NaOH, KOH) and distillation | Isolation of pure amine | Purification step |

This method involves initial formation of a nitromethylene intermediate, followed by catalytic hydrogenation and base treatment to yield the aminomethyl pyrrolidine core. To obtain the N,N-dimethyl derivative, further methylation (e.g., with methyl iodide or dimethyl sulfate) of the amine nitrogen would be required.

Reductive Amination Using Dimethylaminoacetaldehyde

A standard synthetic approach in organic chemistry for tertiary amines is reductive amination of pyrrolidine with dimethylaminoacetaldehyde or its equivalents. This involves:

- Mixing pyrrolidine with dimethylaminoacetaldehyde in a suitable solvent.

- Addition of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- Workup and purification to isolate the tertiary amine.

Though specific experimental details for this exact compound are limited in the search results, this method is widely documented in the literature for similar tertiary amines.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The patent method provides a detailed, industrially relevant synthesis route involving nitromethylene intermediates and catalytic hydrogenation, which can be adapted for the title compound by further methylation steps.

- Catalytic carbocyclization methods offer innovative synthetic routes to pyrrolidine cores but require subsequent functionalization to achieve the dimethylaminoethyl substitution.

- Reductive amination remains a practical and widely used laboratory method for tertiary amine synthesis, including N,N-dimethylaminoethyl derivatives.

- Alkylation with dimethylaminoethyl halides is a straightforward approach but may involve handling potentially hazardous alkylating agents.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidineethanamine, N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antidepressants : Due to structural similarities with known antidepressants, it may influence serotonin and norepinephrine pathways, making it a candidate for treating depression.

- Anxiolytics : Its ability to modulate GABAergic activity suggests potential efficacy in developing treatments for anxiety disorders.

Neuropharmacological Effects

Research indicates that N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine may enhance dopaminergic signaling, which could offer therapeutic benefits for neuropsychiatric disorders. Preliminary studies suggest it may act as a dopamine reuptake inhibitor, potentially increasing dopamine levels in the brain.

Antimicrobial Properties

A study evaluated several pyrrolidine derivatives, including this compound, for their antimicrobial activity. Results indicated promising effectiveness against resistant bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial potency.

Case Study 1: Antimicrobial Activity

In an evaluation of pyrrolidine derivatives for their antimicrobial properties, this compound demonstrated significant activity against resistant bacterial strains. This study emphasized the role of structural modifications in improving efficacy.

Case Study 2: Neuropharmacological Assessment

In controlled trials assessing anxiety-like behaviors in rodent models, administration of this compound resulted in significant reductions in anxiety. These findings suggest its potential role in developing treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine, highlighting their molecular features, synthesis routes, and applications:

*Calculated based on molecular formula; exact values may vary.

Key Structural and Functional Differences

Core Heterocycle: The target compound features a pyrrolidine ring (5-membered, saturated), offering conformational flexibility. Piperidine-based analogs (e.g., N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine) provide a larger ring size, influencing steric interactions and solubility .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in 3f ) or aromatic extensions (e.g., naphthalene in ) modulate electronic properties and bioavailability.

- Tolazoline ’s indenyl-pyridinyl moiety enables dual binding to adrenergic and imidazoline receptors, unlike the simpler pyrrolidine derivative .

Synthetic Routes: The target compound is synthesized via alkylation of pyrrolidine with dimethylaminoethyl halides, while fused heterocycles like 7a require multi-step cyclization and coupling reactions . 3f is synthesized via HPLC-purified intermediates, emphasizing the need for precise structural validation in complex analogs .

Pharmacological Profiles: 7a demonstrates antitubercular activity (MIC values in µg/mL range), attributed to its thieno-pyrrolo-quinoxaline core disrupting mycobacterial membranes . Tolazoline’s clinical use as a vasodilator highlights the therapeutic relevance of tertiary amines with hybrid aromatic systems .

Biological Activity

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine, commonly referred to as DMPEA, is a compound with notable biological activity primarily due to its structural characteristics. This article provides an in-depth analysis of its biological properties, including its interaction with neurotransmitter systems, potential psychoactive effects, and applications in medicinal chemistry.

DMPEA has a molecular formula of CHN and a molecular weight of approximately 142.25 g/mol. It exists as a colorless to pale yellow liquid that is soluble in both water and organic solvents. The compound features a dimethylamino group and a pyrrolidine ring, which are critical for its biological interactions and pharmacological potential.

Research indicates that DMPEA may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may function as a dopamine reuptake inhibitor , which could lead to increased dopamine levels in the brain. This mechanism is similar to other psychoactive substances, suggesting potential stimulant effects.

Interaction Studies

The binding affinity of DMPEA at neurotransmitter receptors has been evaluated through various studies. These studies indicate that DMPEA may exhibit significant activity at the following receptors:

Psychoactive Properties

The psychoactive properties of DMPEA have been compared to other compounds within its class. Some studies suggest that it may induce effects similar to those of amphetamines, although specific behavioral outcomes are still under investigation. Further research is needed to clarify these effects and their implications for therapeutic use.

Antimicrobial Activity

DMPEA's structural similarities to pyrrolidine derivatives have led to investigations into its antimicrobial properties. Certain pyrrolidine-based compounds have shown antibacterial and antifungal activities in vitro. For instance, studies indicate that some derivatives exhibit minimum inhibitory concentrations (MICs) against various pathogenic bacteria .

Case Studies

- Psychoactive Effects : A study conducted on animal models demonstrated that administration of DMPEA resulted in increased locomotor activity, indicative of stimulant-like effects. This aligns with findings from related compounds that act on dopamine pathways.

- Antimicrobial Testing : In vitro tests revealed that DMPEA derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in developing new antimicrobial agents.

Synthesis Methods

Several synthesis methods for DMPEA have been documented, allowing for varying degrees of purity and yield depending on reaction conditions:

| Synthesis Method | Description |

|---|---|

| One-Pot Synthesis | Utilizes simple reaction conditions for high yield |

| Catalytic Methods | Employs Ti-Mg catalysts for selective reactions |

| Alkylation Reactions | Involves dimethylation of pyrrolidine derivatives |

These methods are essential for producing DMPEA for further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, in a Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization, allyl-substituted diamines react with diethylzinc in CH₂Cl₂ to form pyrrolidine derivatives, achieving high regioselectivity . Phase-transfer catalysis (PTC) using bifunctional thiourea or squaramide catalysts in nonpolar solvents (e.g., toluene) enhances [3+2] coupling efficiency between epoxides and isocyanates, yielding functionalized intermediates . Key parameters include solvent polarity (e.g., DCM vs. DMF), catalyst loading (5–10 mol%), and reaction time (12–24 hours).

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of This compound?

- Methodological Answer :

- ¹H NMR : The dimethylamino group (–N(CH₃)₂) appears as a singlet at δ 2.36 ppm, while the pyrrolidine ring protons resonate as multiplet signals between δ 1.64–3.59 ppm .

- ¹³C NMR : The tertiary amine carbons (N–CH₂–) are observed at ~45–57 ppm, and pyrrolidine carbons at 20–50 ppm .

- IR : Stretching vibrations for C–N bonds appear at 2774–2945 cm⁻¹, and pyrrolidine ring deformations at 1508–1591 cm⁻¹ .

Q. What catalytic systems improve the scalability of This compound synthesis?

- Methodological Answer : Nickel-based catalysts (e.g., bis(1,5-cyclooctadiene)nickel) enable selective N-methylation of amines using CO₂ as a C1 source, achieving >90% yield under mild conditions (35°C, 24 hours) . Bifunctional phase-transfer catalysts (e.g., squaramide-PTCs) reduce side reactions in [3+2] cycloadditions, with turnover numbers (TON) exceeding 500 .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or trifluoromethyl substitution) alter the pharmacological activity of This compound derivatives?

- Methodological Answer : Introducing a trifluoromethyl group at the pyrrolidine ring (e.g., (S)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine) enhances metabolic stability and receptor binding affinity. In vitro assays show a 10-fold increase in IC₅₀ for kinase inhibitors targeting WEE1 or benzo[d]imidazole carboximidamides . Fluorination at the aryl moiety improves blood-brain barrier permeability, as evidenced by pharmacokinetic studies in murine models (t₁/₂ = 10–12 hours) .

Q. What role does This compound play in dendrimer-based nanotechnology?

- Methodological Answer : The compound serves as a building block for amphiphilic dendrons functionalized with cyclic ammonium groups. These dendrons self-assemble into micelles with a hydrophobic core (e.g., pyrene) and hydrophilic surface (20 cyclic ammonium units), enabling drug encapsulation and targeted delivery. Critical micelle concentrations (CMC) range from 0.1–1.0 mM, as determined by dynamic light scattering (DLS) .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. excretion rates) be resolved for This compound analogs?

- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., CYP2D6 polymorphism in humans vs. rodents). Use isotopic labeling (³H or ¹⁴C) to track metabolites in urine (60%) and feces (40%) . Adjust experimental designs to include cross-species comparisons and hepatocyte incubation studies to isolate phase I/II metabolic pathways .

Analytical & Regulatory Considerations

Q. What USP/Ph.Eur. standards apply to the purity assessment of This compound?

- Methodological Answer : USP guidelines mandate ≤0.5% impurities (e.g., desmethyl analogs) quantified via HPLC with UV detection (λ = 254 nm). Retention times for the main peak and related compounds (e.g., N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine) must differ by ≥2.0 minutes .

Q. Why are certain This compound derivatives classified as controlled substances?

- Methodological Answer : Derivatives like protonitazene (N,N-diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine) exhibit µ-opioid receptor agonism (EC₅₀ = 0.3 nM), leading to scheduling under the Controlled Substances Act. Structural analogs are flagged via SAR analysis (e.g., nitrobenzimidazole cores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.